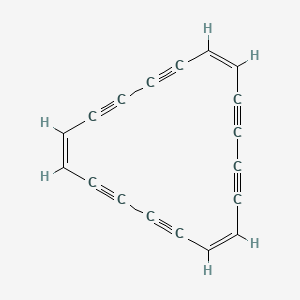
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne is a complex organic compound with the molecular formula C18H6. It is characterized by a cyclic structure with alternating triple and double bonds, making it a highly conjugated system.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne can be synthesized through a series of coupling reactions. One common method involves the Glaser coupling reaction, which uses copper(I) salts as catalysts to couple terminal alkynes . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products.
Chemical Reactions Analysis
Types of Reactions
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials
Mechanism of Action
The mechanism of action of (1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne involves its highly conjugated system, which allows for efficient electron delocalization. This property makes it an excellent candidate for use in electronic devices and materials science. The compound can interact with various molecular targets, including transition metals and organic substrates, through coordination and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
Cyclododecatriene: A cyclic triene with the formula C12H18, used as a precursor in the production of nylon-12.
Cyclooctatetraene: A cyclic compound with alternating double bonds, used in the synthesis of organometallic complexes.
Uniqueness
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne is unique due to its combination of triple and double bonds within a cyclic structure, providing a highly conjugated system. This makes it distinct from other similar compounds, which typically have either all double bonds or a different arrangement of triple bonds .
Properties
CAS No. |
16668-69-2 |
|---|---|
Molecular Formula |
C18H6 |
Molecular Weight |
222.246 |
IUPAC Name |
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne |
InChI |
InChI=1S/C18H6/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1-2,11-14H/b2-1-,13-11-,14-12- |
InChI Key |
RHOOSKAZOQOZQB-UBCYHLSZSA-N |
SMILES |
C1=CC#CC#CC=CC#CC#CC=CC#CC#C1 |
Synonyms |
(1Z,7Z,13Z)-1,7,13-Cyclooctadecatriene-3,5,9,11,15,17-hexyne |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















